molecular formula C10H12BrNO3S B2368203 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide CAS No. 425656-23-1

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide

Cat. No. B2368203
CAS RN: 425656-23-1
M. Wt: 306.17
InChI Key: FTBKUKITYFSDCQ-UHFFFAOYSA-N
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Description

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide, also known as BrCPBMS, is a sulfonamide derivative. It has a molecular formula of C10H12BrNO3S and a molecular weight of 306.17 .


Molecular Structure Analysis

The molecular structure of 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide consists of a benzene ring substituted with a bromo group, a methoxy group, and a sulfonamide group attached to a cyclopropyl group .

Scientific Research Applications

Synthesis and Characterization of Novel Cyclic Compounds

Research has focused on developing novel cyclic compounds containing sulfonamide groups. The synthesis of these compounds involves complex reactions, such as sequential Nicholas and Pauson-Khand reactions, to create unique polyheterocyclic structures. These compounds, including aminobenzenesulfonamide derivatives, are explored for their potential in organic syntheses and pharmaceutical applications due to their versatility and value as chemical moieties (Kyosuke Kaneda, 2020).

Environmental Occurrence and Effects of Brominated Compounds

Studies on brominated flame retardants (BFRs), which include brominated compounds similar in structure to 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide, highlight their widespread use and subsequent environmental impact. Research into novel brominated flame retardants (NBFRs) has revealed their occurrence in indoor air, dust, consumer goods, and food, emphasizing the need for further investigation into their environmental fate, toxicity, and potential risks (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Health Implications of Brominated and Sulfonamide Compounds

The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been reviewed, with findings suggesting that brominated compounds exhibit similar toxicity profiles to their chlorinated counterparts. This underscores the importance of understanding the health implications of such compounds, especially as their use and environmental presence may increase (L. Birnbaum, D. Staskal, J. Diliberto, 2003).

Advances in Sulfonamide-Based Medicinal Chemistry

The development of sulfonamide derivatives has been a focus of medicinal chemistry, given their broad bioactive spectrum and applications in various therapeutic areas. Research has been directed towards chemical modifications to enhance their pharmaceutical value, indicating the role of such compounds in developing new drugs with high activity and low toxicity (He Shichao et al., 2016).

Safety and Hazards

While specific safety and hazard information for 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide is not available, it is generally advised to handle chemical compounds with care and appropriate protective measures .

properties

IUPAC Name

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-15-10-5-4-8(6-9(10)11)16(13,14)12-7-2-3-7/h4-7,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBKUKITYFSDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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